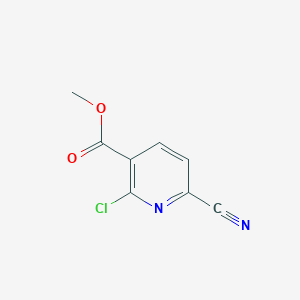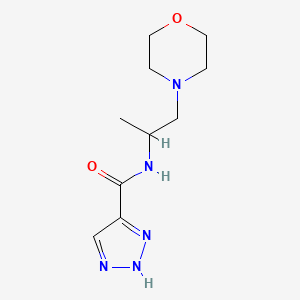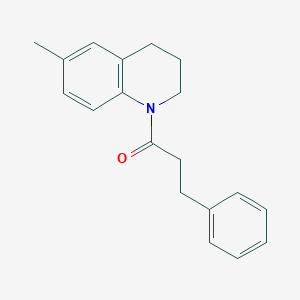
Methyl 2-chloro-6-cyanonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-6-cyanonicotinate is a chemical compound that belongs to the family of nicotinic acid derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-6-cyanonicotinate is not fully understood. However, it is believed to act as an inhibitor of dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
Methyl 2-chloro-6-cyanonicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway. This results in a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, Methyl 2-chloro-6-cyanonicotinate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-chloro-6-cyanonicotinate has several advantages for lab experiments. It is a well-established compound with a reliable synthesis method. It has been extensively studied and has shown promising results in various scientific research applications. However, there are also limitations to its use in lab experiments. It is a toxic compound and requires proper handling and disposal. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of Methyl 2-chloro-6-cyanonicotinate. One potential direction is the study of its potential as a cancer therapy. Its inhibition of dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway, makes it a potential target for cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the field of anti-inflammatory agents. Overall, Methyl 2-chloro-6-cyanonicotinate has shown promising results in various scientific research applications, and further studies are needed to fully explore its potential.
Métodos De Síntesis
Methyl 2-chloro-6-cyanonicotinate can be synthesized through a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with methanol and sodium cyanide to form Methyl 2-chloro-6-cyanonicotinate. This synthesis method has been well-established and widely used in the scientific community.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-cyanonicotinate has been used in various scientific research applications. It has been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway. This enzyme is a potential target for cancer therapy, and Methyl 2-chloro-6-cyanonicotinate has shown promising results in inhibiting its activity. Additionally, Methyl 2-chloro-6-cyanonicotinate has been studied as a potential anti-inflammatory agent and has shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
methyl 2-chloro-6-cyanopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(4-10)11-7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXNVEHMCKSNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)
![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)

![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)

![N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B6642669.png)
![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)

![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642697.png)